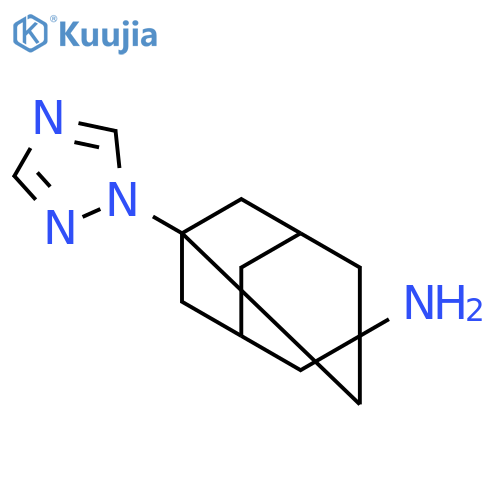

Cas no 915920-86-4 (3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine)

3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine 化学的及び物理的性質

名前と識別子

-

- CHEMBRDG-BB 5636113

- 3-(1,2,4-triazol-1-yl)adamantan-1-amine

- 3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine(SALTDATA: FREE)

- 3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANAMINE

- DTXSID60672525

- MFCD08691741

- 915920-86-4

- VS-12283

- CS-0321850

- 3-(1H-1,2,4-TRIAZOL-1-YL)ADAMANTAN-1-AMINE

- CHEMBL1198188

- 3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine

- AKOS015955530

- 3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine

-

- MDL: MFCD08691741

- インチ: InChI=1S/C12H18N4/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6,13H2

- InChIKey: MEBRHDOGOQBNLX-UHFFFAOYSA-N

- ほほえんだ: C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)N

計算された属性

- せいみつぶんしりょう: 218.15300

- どういたいしつりょう: 218.153146591g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 56.7Ų

じっけんとくせい

- PSA: 56.73000

- LogP: 1.98500

3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB220445-5 g |

3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine; 95% |

915920-86-4 | 5 g |

€381.90 | 2023-07-20 | ||

| TRC | H955990-500mg |

3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine |

915920-86-4 | 500mg |

$ 160.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392520-5g |

3-(1H-1,2,4-triazol-1-yl)adamantan-1-amine |

915920-86-4 | 98% | 5g |

¥3591.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1241611-1g |

3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANAMINE |

915920-86-4 | 95% | 1g |

$125 | 2025-02-25 | |

| abcr | AB220445-10 g |

3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine; 95% |

915920-86-4 | 10g |

€407.40 | 2022-06-11 | ||

| abcr | AB220445-5g |

3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine, 95%; . |

915920-86-4 | 95% | 5g |

€381.90 | 2025-02-19 | |

| abcr | AB220445-1 g |

3-(1H-1,2,4-Triazol-1-yl)-1-adamantanamine; 95% |

915920-86-4 | 1 g |

€137.20 | 2023-07-20 | ||

| 1PlusChem | 1P006H1X-1g |

3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANAMINE |

915920-86-4 | 95% | 1g |

$72.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392520-1g |

3-(1H-1,2,4-triazol-1-yl)adamantan-1-amine |

915920-86-4 | 98% | 1g |

¥1038.00 | 2024-04-25 | |

| A2B Chem LLC | AD01237-1g |

3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANAMINE |

915920-86-4 | 95% | 1g |

$61.00 | 2024-07-18 |

3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

3-(1H-1,2,4-triazol-1-yl)-1-adamantanamineに関する追加情報

3-(1H-1,2,4-トリアゾール-1-イル)-1-アダマンタミン(CAS No. 915920-86-4)の総合解説:特性・応用・研究動向

3-(1H-1,2,4-トリアゾール-1-イル)-1-アダマンタミン(CAS No. 915920-86-4)は、アダマンタン骨格とトリアゾール環を有する複雑な有機化合物です。近年、医薬品中間体や材料科学分野での潜在的な応用が注目され、創薬研究や機能性材料開発の文脈で頻繁に言及されるようになりました。

本化合物の最大の特徴は、剛直なアダマンタン構造とトリアゾールの配位能が組み合わさった点にあります。アダマンタン誘導体は脂溶性が高く、生体膜透過性に優れるため、中枢神経系標的薬の設計において重要な役割を果たします。一方、1,2,4-トリアゾールは金属イオンとのキレート形成能や水素結合受容体として機能し、分子認識や触媒設計への応用が期待されています。

2023年以降の研究トレンドでは、抗ウイルス剤開発やニューロプロテクション分野での活用が増加しています。特にCOVID-19関連研究の延長線上で、RNAウイルス阻害剤としての可能性が検討され始めました。また、アルツハイマー病治療薬候補として、アミロイドβ凝集抑制効果に関する予備的データも報告されています。

合成化学的観点では、クリックケミストリーを活用した効率的な合成法が近年開発されました。銅触媒アジド-アルキン環化反応(CuAAC)を応用することで、高収率かつ位置選択的なトリアゾール導入が可能になり、構造活性相関研究(SAR)の加速に貢献しています。この手法は、コンビナトリアルケミストリーやハイスループットスクリーニングとの親和性も高いため、リード化合物最適化プロセスで重要な役割を果たします。

材料科学分野では、金属有機構造体(MOF)の構築ユニットとしての応用が注目されています。アダマンタンの三次元構造がMOFの孔隙率を制御し、ガス吸着や分子分離性能を向上させることが示唆されています。特に、二酸化炭素回収技術や水素貯蔵材料開発との関連で研究が進められています。

物理化学的特性に関しては、結晶多形の存在が報告されています。粉末X線回折(PXRD)と熱分析(DSC/TGA)による詳細な特性評価から、溶解性改善や製剤化戦略の検討が行われています。バイオアベイラビリティ向上を目的とした塩形成や共結晶設計も活発な���究領域です。

安全性評価データとしては、in vitro代謝安定性やCYP450阻害プロファイルが公表されています。肝ミクロソーム試験では中等度の代謝安定性を示し、薬物相互作用リスクが低いことが特徴です。ADME/Tox解析の進展に伴い、創薬候補化合物としてのポテンシャルがさらに明らかになることが期待されます。

今後の展望として、AI支援創薬(AIDD)技術との連携が挙げられます。機械学習モデルを用いた仮想スクリーニングにより、本化合物を分子スキャフォールドとする新規バイオアクティブ化合物の設計が加速する可能性があります。特に、タンパク質-リガンドドッキングシミュレーションとの組み合わせは、標的選択性向上に寄与すると予想されます。

市場動向としては、カスタム合成サービスを提供する企業が増加しており、グラムスケールからキログラムスケールまでの合成実績が確認できます。GMP対応製造プラントでの生産体制も整備されつつあり、臨床試験用材料供給のインフラが形成され始めています。

学術的意義を総括すると、3-(1H-1,2,4-トリアゾール-1-イル)-1-アダマンタミンは、医農薬開発と先進材料創成の両面で重要な分子プラットフォームとして位置付けられます。構造多様性と機能調整性に優れた本化合物の特性は、今後さらに多様な分野での応用展開が期待できるでしょう。

915920-86-4 (3-(1H-1,2,4-triazol-1-yl)-1-adamantanamine) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)